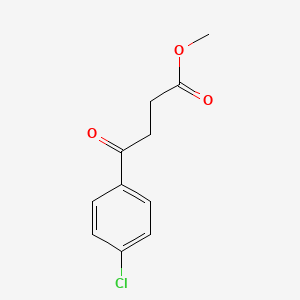

Methyl 4-(4-chlorophenyl)-4-oxobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26054. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLONBSAYACJVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282469 | |

| Record name | methyl 4-(4-chlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7148-01-8 | |

| Record name | NSC26054 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(4-chlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7148-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Aspects and Contextual Relevance of Methyl 4 4 Chlorophenyl 4 Oxobutanoate

Historical Trajectories in β-Keto Ester Chemistry

The journey into the synthesis and application of β-keto esters began in the late 19th century with foundational carbon-carbon bond-forming reactions that remain fundamental to organic chemistry today.

The Claisen Condensation: First reported by the German chemist Ludwig Claisen in 1887, this reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. numberanalytics.comgeeksforgeeks.org Initially, the reaction was demonstrated with the self-condensation of ethyl acetate (B1210297) to yield ethyl acetoacetate (B1235776). numberanalytics.com The mechanism proceeds through the formation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. wikipedia.org This discovery provided chemists with a reliable method to synthesize valuable intermediates for various chemical productions. numberanalytics.com

The Dieckmann Condensation: A significant evolution of this chemistry was the development of an intramolecular version by German chemist Walter Dieckmann, first reported in 1894. numberanalytics.com The Dieckmann Condensation utilizes a diester, which, in the presence of a base, undergoes cyclization to form a cyclic β-keto ester. numberanalytics.comlibretexts.orgwikipedia.org This method proved to be exceptionally effective for creating stable 5- and 6-membered rings, which are common structural motifs in natural products and pharmaceuticals, including steroids and antibiotics. geeksforgeeks.orgnumberanalytics.com

These seminal reactions established β-keto esters as a cornerstone of organic synthesis, providing access to a wide array of molecular architectures.

The Role of Methyl 4-(4-chlorophenyl)-4-oxobutanoate within Modern Synthetic Methodologies

This compound is not typically a final product but rather a crucial intermediate synthesized for further chemical transformations. Its preparation is a classic example of multi-step synthesis, commonly involving two well-established reactions: Friedel-Crafts acylation followed by esterification.

The typical synthetic pathway is as follows:

Friedel-Crafts Acylation: The process begins with the Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride (B1165640). google.com In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the succinic anhydride, which is then attacked by the chlorobenzene ring. stackexchange.comvedantu.com Due to the directing effects of the chlorine atom, the acylation occurs predominantly at the para position, yielding 4-(4-chlorophenyl)-4-oxobutanoic acid as the primary product. youtube.comrsc.org

Esterification: The resulting carboxylic acid is then converted to its methyl ester. This is typically achieved through Fischer esterification, where the acid is heated with methanol (B129727) in the presence of an acid catalyst, like concentrated sulfuric acid. chemguide.co.uk This reaction replaces the acidic proton of the carboxylic acid with a methyl group, yielding the final product, this compound. chemguide.co.uk

This two-step sequence is an efficient and widely understood method for accessing aromatic keto-acids and their corresponding esters.

Strategic Significance as a Versatile Synthetic Building Block in Chemical Research

The strategic importance of this compound lies in its nature as a bifunctional building block. researchgate.net The presence of both a ketone and an ester group allows for a wide range of selective chemical modifications, making it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The reactivity of its functional groups can be harnessed in several ways:

The ketone carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or be used in condensation reactions.

The ester group can be hydrolyzed back to a carboxylic acid, transesterified with other alcohols, or reduced to a primary alcohol. rsc.org

The methylene (B1212753) group positioned between the two carbonyls (the α-carbon to the ester and β-carbon to the ketone) is activated and can be involved in enolate chemistry, allowing for alkylation or other C-C bond-forming reactions at this position.

This versatility makes it an important intermediate in the synthesis of bioactive molecules. For instance, related β-keto esters are key intermediates in the synthesis of tropane (B1204802) alkaloids and various pharmaceuticals. researchgate.netresearchgate.net The 4-chlorophenyl moiety is a common feature in many drug candidates, and this building block provides a convenient scaffold for introducing this group into a larger molecular framework.

Current Research Landscape and Key Academic Focus Areas for Aromatic β-Keto Esters

The field of β-keto ester chemistry continues to evolve, with current research focusing on developing more efficient synthetic methods and expanding their applications. Aromatic β-keto esters, including structures like this compound, are central to these efforts.

Key research areas include:

Novel Catalytic Syntheses: Researchers are actively developing new catalytic systems to synthesize β-keto esters with greater efficiency and selectivity. This includes palladium-catalyzed methods, such as carbonylative cross-coupling reactions that unite arylboronic acids with α-iodo esters and carbon monoxide to form aromatic β-keto esters. rsc.orgnih.gov Other studies focus on using different catalysts to improve yields and tolerate a wider range of functional groups. organic-chemistry.orgnih.gov

Asymmetric Synthesis: A major focus is the use of β,γ-unsaturated α-ketoesters in asymmetric catalysis to produce chiral building blocks. nih.gov These reactions, including Friedel-Crafts additions and various cycloadditions, allow for the creation of enantiomerically enriched compounds, which is critical for the development of modern pharmaceuticals. nih.gov

Medicinal Chemistry and Biologically Active Compounds: Aromatic β-keto esters are being investigated for their own biological activities and as precursors to new therapeutic agents. Recent studies have explored their potential as quorum-sensing inhibitors to combat bacterial resistance. rsc.org

Advanced Transesterification: Selective transesterification of β-keto esters remains an area of interest, particularly for creating libraries of compounds for drug discovery and for the production of specialty chemicals. rsc.org Environmentally benign catalysts, such as boric acid and various Lewis acids, are being explored to make these processes more sustainable. rsc.org

Broadening Synthetic Utility: Recent innovations include transforming aromatic ketones into aromatic esters in a one-pot process, which enhances the synthetic utility of the ketone starting materials and simplifies complex syntheses. sciencedaily.com

The following table summarizes some modern synthetic approaches towards β-keto esters:

| Synthetic Strategy | Description | Key Reactants | Catalyst/Reagent Example | Reference |

|---|---|---|---|---|

| Carbonylative Suzuki–Miyaura Coupling | A palladium-catalyzed carbonylative cross-coupling reaction. | α-iodo esters, Arylboronic acids, Carbon Monoxide | PdCl₂(PPh₃)₂ | rsc.org |

| Condensation with Diazoacetates | Condensation of aldehydes with ethyl diazoacetate. | Aldehydes, Ethyl diazoacetate | Molybdenum(VI) dichloride dioxide or NbCl₅ | organic-chemistry.org |

| Palladium-Catalyzed Reactions | Generation of palladium enolates from allyl β-keto esters for various transformations. | Allyl β-keto carboxylates | Palladium(0) complexes | nih.gov |

| Lewis Acid-Catalyzed Transesterification | Selective transesterification of β-keto esters with various alcohols. | β-keto ester, Alcohol | Boric Acid or Arylboronic acids | rsc.org |

Compound List

Methodological Advancements in the Synthesis of Methyl 4 4 Chlorophenyl 4 Oxobutanoate

Classical and Established Synthetic Protocols

Traditional methods for synthesizing β-keto esters provide a foundational understanding of the carbon-carbon and carbon-oxygen bond formations necessary to construct the target molecule.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the attachment of an acyl group to an aromatic ring. wikipedia.org This strategy is a primary route for synthesizing the precursor acid, 4-(4-chlorophenyl)-4-oxobutanoic acid, which is subsequently esterified to yield the final product.

The typical reaction involves the acylation of chlorobenzene (B131634) with succinic anhydride (B1165640). A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used to activate the succinic anhydride, making it a potent electrophile. wikipedia.orggoogle.com The aromatic ring of chlorobenzene then attacks the activated acyl group. A key feature of Friedel-Crafts acylation is that the resulting ketone product forms a stable complex with the Lewis acid catalyst, necessitating the use of stoichiometric or greater amounts of the catalyst. wikipedia.org The reaction is generally regioselective, with the acyl group adding to the para position relative to the chlorine atom due to steric hindrance and electronic effects. Following the acylation, the intermediate complex is hydrolyzed to yield 4-(4-chlorophenyl)-4-oxobutanoic acid. clearsynth.com A similar process is used in the synthesis of related compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid from toluene (B28343) and succinic anhydride. wikipedia.org

Table 1: Overview of Friedel-Crafts Acylation for Precursor Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Key Feature | Product |

| Chlorobenzene | Succinic Anhydride | Aluminum Chloride (AlCl₃) | Requires stoichiometric amount of catalyst. wikipedia.org | 4-(4-chlorophenyl)-4-oxobutanoic acid clearsynth.com |

Once the precursor 4-(4-chlorophenyl)-4-oxobutanoic acid is synthesized, the methyl ester is typically formed through direct esterification. The most common method is Fischer esterification, where the carboxylic acid is heated with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk This equilibrium-driven process yields Methyl 4-(4-chlorophenyl)-4-oxobutanoate and water.

Alternatively, transesterification can be employed to convert a different ester of the same acid into the methyl ester. rsc.org This process is particularly useful if, for instance, an ethyl or other alkyl ester is formed initially. The transesterification of β-keto esters can be catalyzed by a range of substances, including acids, bases, and enzymes, under mild conditions. rsc.org These reactions are often highly selective for the β-keto ester group over other ester functionalities that might be present in a more complex molecule, a selectivity attributed to the formation of an enol intermediate. rsc.org

Condensation reactions are fundamental to carbon-carbon bond formation and offer pathways to β-keto esters.

Claisen Condensation : This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. wikipedia.orgallen.in For an acyclic product like this compound, a "crossed" Claisen condensation is necessary, which occurs between two different esters. allen.inorganic-chemistry.org A potential pathway would involve the reaction between methyl 4-chlorobenzoate (B1228818) (a non-enolizable ester) and methyl acetate (B1210297) (an enolizable ester) in the presence of a strong base like sodium methoxide (B1231860). The base deprotonates methyl acetate to form a nucleophilic enolate, which then attacks the carbonyl carbon of methyl 4-chlorobenzoate. The thermodynamic driving force for the reaction is the final deprotonation of the newly formed β-keto ester, which has a highly acidic α-proton. allen.injove.com

Dieckmann Condensation : The Dieckmann condensation is an intramolecular variant of the Claisen condensation. masterorganicchemistry.comorganic-chemistry.org It is used to form cyclic β-keto esters from diesters, typically yielding stable five- or six-membered rings. jove.comopenstax.orglibretexts.org The mechanism is analogous to the Claisen condensation, involving the formation of an enolate at one end of the molecule that attacks the ester group at the other end. openstax.orglibretexts.org While a powerful tool for synthesizing cyclic compounds, the Dieckmann condensation is not a direct method for preparing the linear, acyclic structure of this compound.

Knoevenagel Condensation : This reaction is a modification of the aldol (B89426) condensation, typically involving the reaction of an aldehyde or ketone with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com The reaction is usually catalyzed by a weak base. wikipedia.org While versatile, the direct synthesis of this compound via a Knoevenagel condensation is not a standard approach, as the reaction typically leads to α,β-unsaturated products. wikipedia.org Adaptations could potentially be envisioned to construct parts of the carbon skeleton, but it is not a primary pathway to the target β-keto ester.

The acetoacetic ester synthesis is a classical method for producing ketones by alkylating ethyl acetoacetate (B1235776). jove.comwikipedia.org The process involves the deprotonation of the α-carbon of ethyl acetoacetate to form a stabilized enolate, which is then reacted with an alkyl halide. wikipedia.org Subsequent hydrolysis and decarboxylation under acidic conditions yields a ketone. jove.comchemistrysteps.com

To apply this methodology for the synthesis of this compound, the standard protocol must be adapted. Instead of alkylation, an acylation of the acetoacetic ester enolate would be required. Reacting the enolate of methyl acetoacetate with 4-chlorobenzoyl chloride would introduce the necessary acyl group. However, this would result in a β,δ-diketo ester. A selective cleavage of the acetyl group would then be necessary to arrive at the target β-keto ester, a step that can be challenging. Therefore, while conceptually related, the direct application of the classic acetoacetic ester synthesis is not a straightforward route to the desired product.

Contemporary and Sustainable Synthetic Approaches

Modern synthetic chemistry increasingly focuses on the development of catalytic methods that offer higher efficiency, selectivity, and improved environmental profiles compared to classical stoichiometric reactions.

Both homogeneous and heterogeneous catalysis have been applied to the synthesis and transformation of β-keto esters, offering milder reaction conditions and unique reactivity.

Homogeneous Catalysis : In homogeneous catalysis, the catalyst exists in the same phase as the reactants, allowing for high selectivity at the molecular level. youtube.com Palladium-catalyzed reactions, for example, have been developed for the transformation of allyl β-keto esters, which proceed through the formation of palladium enolates as key intermediates. nih.gov These intermediates can then undergo a variety of synthetically useful reactions. nih.gov Other transition metals, such as rhodium and ruthenium, are also used in catalytic systems for reactions involving β-keto esters. While many modern catalytic methods focus on the asymmetric reduction of β-keto esters to chiral β-hydroxy esters, the principles of using soluble metal complexes to facilitate C-C bond formation are broadly applicable. researchgate.netorganic-chemistry.org

Heterogeneous Catalysis : Heterogeneous catalysts exist in a different phase from the reaction mixture, which offers significant practical advantages, including ease of separation and the potential for catalyst recycling. youtube.com In the context of β-keto ester synthesis, solid acid catalysts have proven effective. For instance, natural clays (B1170129) like Montmorillonite K-10, which possess acidic sites, can catalyze the transesterification of β-keto esters. rsc.org Zeolites are widely used as solid acid catalysts in industrial-scale Friedel-Crafts reactions, offering a more environmentally benign alternative to soluble Lewis acids. wikipedia.org Furthermore, advanced heterogeneous catalysts, such as ruthenium species supported on porous organic polymers, have been developed for highly efficient asymmetric hydrogenation of β-keto esters, demonstrating the move towards robust and reusable catalytic systems. researchgate.net

Table 2: Comparison of Modern Catalytic Approaches

| Catalyst Type | Phase | Example Catalyst/System | Application | Advantages |

| Homogeneous | Same | Palladium(0) complexes nih.gov | Transformation of allyl β-keto esters | High selectivity, mild conditions |

| Homogeneous | Same | Iridium(III)-diamine complexes organic-chemistry.org | Asymmetric reduction of β-keto esters | High enantioselectivity, works in water |

| Heterogeneous | Different | Montmorillonite K-10 Clay rsc.org | Transesterification of β-keto esters | Low cost, reusable |

| Heterogeneous | Different | Zeolites wikipedia.org | Friedel-Crafts acylation | Recyclable, reduced waste |

| Heterogeneous | Different | Ru on Porous Organic Polymer researchgate.net | Asymmetric hydrogenation of β-keto esters | Recyclable, high activity |

Green Chemistry Principles in Synthesis: Solvent-Free, Aqueous Medium, and Biodegradable Catalysts

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of β-keto esters, a class of compounds to which this compound belongs. These efforts focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free Synthesis: A notable advancement is the development of solvent-free reaction conditions. For instance, the transesterification of β-keto esters has been successfully carried out using silica-supported boric acid as a recyclable heterogeneous catalyst. nih.gov This method offers high yields (87–95%) and eliminates the need for toxic organic solvents. nih.gov Another approach involves the use of lipase-catalyzed transesterification under solvent-free conditions, which is particularly useful for producing optically active β-keto esters. google.com This enzymatic method is chemoselective and allows for the resolution of racemic alcohols with high enantioselectivity. google.com

Aqueous Medium: The use of water as a reaction medium is a cornerstone of green chemistry. Research has demonstrated the feasibility of three-component one-pot condensation reactions in refluxing water to synthesize complex organic molecules, showcasing the potential for aqueous-based syntheses of related compounds. organic-chemistry.org While specific examples for the direct synthesis of this compound in water are not prevalent, the successful synthesis of other complex molecules in aqueous media suggests a promising avenue for future research.

Biodegradable Catalysts: The exploration of biodegradable catalysts represents another frontier in green synthesis. Chitosan, a biodegradable polymer derived from chitin, has been identified as an efficient and reusable catalyst for the synthesis of various heterocyclic compounds. acs.org While not directly applied to β-keto ester synthesis, the use of such biodegradable catalysts is a key area of development for sustainable chemical manufacturing. The application of these catalysts to the synthesis of compounds like this compound could significantly reduce the environmental impact of their production.

Table 1: Green Chemistry Approaches to β-Keto Ester Synthesis

| Principle | Method | Catalyst | Key Advantages |

|---|---|---|---|

| Solvent-Free | Transesterification | Silica-supported boric acid | High yields, catalyst recyclability, no toxic solvents. nih.gov |

| Solvent-Free | Transesterification | Lipase (e.g., CALB) | Mild conditions, high chemo- and stereoselectivity. google.com |

| Aqueous Medium | Condensation Reactions | - | Environmentally benign solvent, potential for simplified workup. organic-chemistry.org |

| Biodegradable Catalyst | Heterocycle Synthesis | Chitosan | Reusable, derived from a renewable resource. acs.org |

Microwave-Assisted and Sonochemical Enhancements in Reaction Protocols

To accelerate reaction times and improve yields, modern energy sources such as microwave irradiation and ultrasound have been employed in the synthesis of β-keto esters.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for rapid and efficient chemical transformations. tandfonline.comrsc.org In the context of β-keto ester synthesis, microwave irradiation has been used to facilitate solvent-free transesterification reactions and the ring-opening of 2,2,6-trimethyl-1,3-dioxin-4-one. tandfonline.comresearchgate.net These methods often lead to significantly shorter reaction times and higher yields compared to conventional heating. niscpr.res.inanton-paar.com For example, reactions that might take hours under conventional reflux can often be completed in minutes using microwave heating. anton-paar.com

Sonochemical Enhancements: Sonochemistry, the application of ultrasound to chemical reactions, relies on the phenomenon of acoustic cavitation to create localized high-energy conditions. repec.org While specific applications in the synthesis of this compound are not widely documented, sonication has been shown to be effective in various organic transformations. For the transesterification of ethyl acetoacetate, reactions performed under sonication in toluene were found to be faster than conventionally heated reactions. rsc.org

Photochemical and Electrochemical Synthetic Transformations

Photochemical and electrochemical methods offer unique pathways for the synthesis and transformation of organic compounds, often under mild conditions.

Photochemical Transformations: The study of the photoisomerization of β-diketones and β-keto esters has provided insights into their photochemical behavior. acs.org More recently, a dual photoredox/nickel catalysis system has been developed for the asymmetric [3+2] photocycloaddition of β-keto esters with vinyl azides, leading to the formation of complex heterocyclic structures. acs.org This highlights the potential of photochemical methods to construct intricate molecular architectures from β-keto ester precursors.

Electrochemical Synthesis: Electrochemical methods are gaining traction as a sustainable approach to organic synthesis, utilizing electrons as a "reagent" to drive reactions. rsc.orgorganic-chemistry.orgnih.gov An electrochemical, manganese-assisted carbon-carbon bond formation between β-keto esters and silyl (B83357) enol ethers has been developed to produce tricarbonyl compounds. acs.org This method operates under neutral conditions and can be more environmentally friendly than traditional methods that rely on stoichiometric oxidizing agents. acs.org Furthermore, an electrochemical method for the synthesis of β-keto spirolactones from cyclic β-keto esters has been reported, using green solvents like acetone (B3395972) and water. rsc.org

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of chemical compounds, including improved safety, scalability, and consistency. flinders.edu.aunih.govtue.nlmit.edu This technology is particularly well-suited for the production of intermediates like this compound.

Regioselective and Stereoselective Synthesis of Analogues and Derivatives

The development of synthetic methods that control the regioselectivity and stereoselectivity is crucial for creating complex molecules with specific biological activities.

Hydroformylation-Based Routes to Substituted Butanoates

Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a powerful tool for the synthesis of aldehydes, which can then be converted to a variety of other functional groups. rsc.orgresearchgate.net The regioselective hydroformylation of alkenes is of particular interest for the synthesis of substituted butanoates.

Recent advancements have focused on the use of bifunctional catalysts to achieve high regioselectivity. For example, a rhodium/1,3,5-triaza-7-phosphaadamantane (PTA) catalyst has been used for the hydroformylation of alkenes with CO₂/H₂ as a syngas surrogate, affording linear aldehydes with high selectivity. rsc.orgresearchgate.net Encapsulated rhodium complexes have also shown unprecedented selectivity in the hydroformylation of internal alkenes. nih.gov Furthermore, rhodium-zeolite catalysts have demonstrated exceptional regioselectivity for the hydroformylation of propene to n-butanal. repec.orgnih.gov These highly regioselective methods could be adapted for the synthesis of precursors to substituted butanoates, which are analogues of this compound.

Asymmetric Synthesis Strategies for Related β-Keto Esters

The asymmetric synthesis of β-keto esters is of great importance due to their utility as building blocks for chiral molecules. mdpi.comresearchgate.netrsc.orgnih.gov Various strategies have been developed to achieve high levels of enantioselectivity.

One approach involves the carboxyl-assisted site- and enantio-selective addition of polyfunctional nucleophiles to imines and carbonyls, affording δ-substituted-β-keto esters with good yields and enantioselectivities. rsc.org Another powerful strategy is the use of enzymatic reductions. Ketoreductases have been employed for the stereoselective synthesis of hydroxy-keto esters from the corresponding β,δ-diketo esters, yielding various stereoisomers in high enantio- and diastereomeric excess. nih.gov Additionally, commercially available ketoreductase enzymes can be used for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters to produce enantio- and diastereomerically pure α-fluoro-β-hydroxy esters. alaska.edu These asymmetric synthesis strategies are critical for accessing chiral analogues and derivatives of this compound for applications in pharmaceuticals and other life sciences.

Reaction Optimization and Yield Enhancement Strategies

The synthesis of this compound is a process of significant interest due to the compound's role as a key intermediate in the production of various fine chemicals and pharmaceuticals. chemimpex.com Methodological advancements have primarily focused on the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The principal synthetic route involves a two-step process: the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to form 4-(4-chlorophenyl)-4-oxobutanoic acid, followed by the esterification of this acid with methanol.

Research into related Friedel-Crafts acylation reactions provides insights into potential optimization strategies. Key parameters that are often manipulated to enhance yield include the type and amount of catalyst, the solvent, the reaction temperature, and the reaction time. For instance, in the acylation of various aromatic compounds, a range of Lewis acids beyond AlCl₃, such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄), have been explored. The choice of catalyst can significantly influence the reaction's selectivity and rate.

While specific data on the optimization of the acylation of chlorobenzene with succinic anhydride is not extensively detailed in publicly available literature, the general principles of Friedel-Crafts reaction optimization are applicable. The following table illustrates a hypothetical optimization study based on common findings in Friedel-Crafts acylation research, demonstrating how varying conditions could influence the yield of the intermediate acid.

Table 1: Hypothetical Optimization of Friedel-Crafts Acylation for 4-(4-chlorophenyl)-4-oxobutanoic acid

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.1) | Chlorobenzene | 25 | 4 | 65 |

| 2 | AlCl₃ (1.5) | Chlorobenzene | 25 | 4 | 75 |

| 3 | AlCl₃ (1.5) | Dichloromethane | 25 | 4 | 72 |

| 4 | AlCl₃ (1.5) | Chlorobenzene | 50 | 2 | 85 |

The second step in the synthesis is the esterification of the resulting 4-(4-chlorophenyl)-4-oxobutanoic acid with methanol. This reaction is typically acid-catalyzed. The optimization of this step focuses on driving the equilibrium towards the product side to maximize the yield of the final ester.

Strategies for yield enhancement in esterification include the use of an excess of one of the reactants, typically the less expensive one, which in this case would be methanol. The choice of catalyst is also important, with common options including sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. The removal of water, a byproduct of the reaction, is a key strategy to shift the equilibrium towards the formation of the ester. This can be achieved through various methods, including azeotropic distillation.

The temperature of the reaction is another parameter that is optimized. Higher temperatures generally increase the rate of esterification but must be controlled to prevent side reactions. The following table provides a hypothetical representation of how the optimization of the esterification step might be approached.

Table 2: Hypothetical Optimization of Esterification for this compound

| Entry | Catalyst | Methanol (equiv.) | Temperature (°C) | Water Removal | Yield (%) |

|---|---|---|---|---|---|

| 1 | H₂SO₄ (cat.) | 1.2 | 65 | No | 80 |

| 2 | H₂SO₄ (cat.) | 3.0 | 65 | No | 90 |

| 3 | H₂SO₄ (cat.) | 3.0 | 65 | Yes | 95 |

| 4 | p-TSA (cat.) | 3.0 | 65 | Yes | 93 |

Comprehensive Analysis of the Chemical Reactivity and Transformation Pathways of Methyl 4 4 Chlorophenyl 4 Oxobutanoate

Tautomerism and Conformational Dynamics: Keto-Enol Equilibria in β-Keto Esters

Methyl 4-(4-chlorophenyl)-4-oxobutanoate, as a β-keto ester, can exist as a mixture of two constitutional isomers in equilibrium: the keto form and the enol form. masterorganicchemistry.comlibretexts.orglibretexts.org This phenomenon is known as keto-enol tautomerism. masterorganicchemistry.comlibretexts.orglibretexts.org The interconversion between these tautomers is typically catalyzed by acid or base. masterorganicchemistry.comyoutube.com

Generally, for simple acyclic β-keto esters, the equilibrium lies heavily towards the keto tautomer. masterorganicchemistry.comlibretexts.org The greater stability of the carbon-oxygen double bond in the ketone compared to the carbon-carbon double bond in the enol is a primary driving factor for this preference. youtube.com However, the position of this equilibrium can be influenced by several factors, including solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.com In less polar solvents, the enol form can be stabilized by the formation of an internal hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group. masterorganicchemistry.com For some β-dicarbonyl compounds, this stabilization can lead to the enol form being the predominant species. youtube.com

The enol form of this compound can exist as different geometric isomers, and the stability of these is determined by the substitution pattern of the double bond. youtube.com The more substituted enol is generally the more stable thermodynamic product. youtube.com

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium |

| Solvent Polarity | Less polar solvents can stabilize the enol form through intramolecular hydrogen bonding. masterorganicchemistry.com |

| Intramolecular Hydrogen Bonding | Stabilizes the enol form, shifting the equilibrium towards the enol tautomer. masterorganicchemistry.com |

| Conjugation/Resonance | Extended conjugation in the enol form can increase its stability. masterorganicchemistry.comlibretexts.org |

| Aromaticity | If the enol form results in an aromatic ring, it will be significantly stabilized. masterorganicchemistry.comlibretexts.org |

Nucleophilic Reactivity at Carbonyl Centers and Ester Functionalities

The presence of both a ketone and an ester group provides two electrophilic sites for nucleophilic attack. The relative reactivity of these sites can be controlled to achieve selective transformations.

The α-carbon, situated between the two carbonyl groups, is acidic and can be deprotonated by a suitable base to form a highly reactive enolate ion. fiveable.me This enolate is a potent nucleophile and can participate in alkylation and acylation reactions. fiveable.meacs.org

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to form α-alkylated β-keto esters. Asymmetric alkylation of cyclic β-keto esters has been achieved with high enantioselectivity using phase-transfer catalysis. rsc.org

Acylation: Acylation of the enolate can occur at either the carbon (C-acylation) or the oxygen (O-acylation). acs.org The outcome is influenced by factors such as the nature of the acylating agent, the solvent, and the metal counterion. acs.orgacs.orgcapes.gov.br For instance, reaction with acyl chlorides in the presence of a base can lead to either C- or O-acylated products. acs.org

Organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are strong nucleophiles that readily add to carbonyl groups. youtube.commasterorganicchemistry.comleah4sci.comyoutube.comadichemistry.com

Reaction with the Ketone: Addition of a Grignard or organolithium reagent to the ketone functionality of this compound would yield a tertiary alcohol after acidic workup. youtube.commasterorganicchemistry.com If the ketone is unsymmetrical, this reaction can create a new stereocenter, resulting in a racemic mixture of enantiomers. adichemistry.com

Reaction with the Ester: The reaction of Grignard reagents or organolithiums with the ester group is more complex. youtube.comucalgary.ca Typically, two equivalents of the organometallic reagent add to the ester. masterorganicchemistry.comucalgary.ca The first equivalent adds to form a tetrahedral intermediate, which then collapses to eliminate the methoxy (B1213986) group, forming a ketone intermediate. youtube.comucalgary.ca This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to produce a tertiary alcohol after workup. masterorganicchemistry.comucalgary.ca It is generally not possible to stop the reaction at the ketone stage when using these powerful nucleophiles. ucalgary.ca

The carbonyl groups of this compound can undergo condensation reactions with various nitrogen and oxygen nucleophiles.

With Nitrogen Nucleophiles: Primary amines can react with the ketone to form imines (Schiff bases), while secondary amines can form enamines. The reactivity of β-keto amides, which can be formed from β-keto esters, with amines is influenced by steric factors and temperature, leading to amination at either the ketone or amide carbonyl. researchgate.net The reaction of β-keto esters with azadicarboxylates, catalyzed by chiral guanidines, can lead to the formation of aminated products. nih.gov

With Oxygen Nucleophiles (Claisen and Dieckmann Condensations): The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. libretexts.orglibretexts.orgyoutube.com While a self-condensation of this compound is possible, crossed Claisen condensations with other esters are more common. libretexts.orglibretexts.org These reactions produce a new β-keto ester. libretexts.orglibretexts.orgyoutube.com Intramolecular Claisen condensations, known as Dieckmann condensations, occur in molecules containing two ester groups to form cyclic β-keto esters. libretexts.orglibretexts.org

Electrophilic Reactivity and Aromatic Substitution Reactions

The 4-chlorophenyl group of the molecule can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgscranton.edu The reactivity of the aromatic ring and the position of substitution are influenced by the substituents already present. wikipedia.orglibretexts.org

The chlorine atom is an ortho-, para-directing but deactivating group. stackexchange.comsarthaks.comdoubtnut.com The electron-withdrawing inductive effect (-I effect) of the chlorine atom decreases the electron density of the benzene (B151609) ring, making it less reactive towards electrophiles compared to benzene. stackexchange.comsarthaks.comquora.comquora.com However, the lone pairs on the chlorine atom can be donated into the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. stackexchange.comdoubtnut.com Since the para position is already occupied by the butanoyl chain, further substitution would be directed to the ortho positions relative to the chlorine atom.

Reduction Reactions of Ketone and Ester Groups: Selective and Non-Selective Approaches

The ketone and ester functionalities in this compound can be reduced to alcohols using various reducing agents. The choice of reagent determines the selectivity of the reduction.

Selective Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of esters. thieme-connect.comiwu.edu Therefore, treatment of this compound with NaBH₄ would be expected to reduce the ketone to a secondary alcohol, leaving the ester group intact. Another approach for the chemoselective reduction of the ester group involves the treatment of the corresponding potassium or lithium enolate with aluminum hydride, which can yield the β-keto-alcohol. jst.go.jp Biocatalytic methods, such as using baker's yeast (Saccharomyces cerevisiae), can achieve enantioselective reduction of β-keto esters to chiral β-hydroxy esters. acs.orgnih.govresearchgate.net

Non-Selective Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent that will reduce both the ketone and the ester groups. harvard.edu The reaction of this compound with LiAlH₄ would result in the formation of a diol, where both the ketone and the ester are reduced to their corresponding alcohols.

Table 2: Summary of Reduction Reactions

| Reducing Agent | Selectivity | Product |

| Sodium Borohydride (NaBH₄) | Selective for the ketone | Methyl 4-(4-chlorophenyl)-4-hydroxybutanoate |

| Aluminum Hydride (on enolate) | Selective for the ester | 4-(4-chlorophenyl)-4-oxobutanol jst.go.jp |

| Baker's Yeast | Enantioselective reduction of the ketone | Chiral Methyl 4-(4-chlorophenyl)-4-hydroxybutanoate acs.orgnih.govresearchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Non-selective | 4-(4-chlorophenyl)butane-1,4-diol |

Oxidation Reactions

The oxidation of γ-keto esters like this compound can be directed at several sites within the molecule. While the saturated alkyl chain is generally robust under mild oxidizing conditions, the ketone carbonyl group is a primary site for oxidative transformations.

One of the most significant oxidation reactions for ketones is the Baeyer–Villiger oxidation . This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. wiley-vch.deberhamporegirlscollege.ac.in In the case of this compound, the migratory aptitude of the adjacent groups (4-chlorophenyl and propanoate methyl) determines the product outcome. Typically, aryl groups have a higher migratory aptitude than alkyl groups. Therefore, the Baeyer-Villiger oxidation would likely yield an anhydride-ester derivative through the insertion of an oxygen atom between the carbonyl carbon and the chlorophenyl ring.

Another potential oxidation is the Dakin oxidation , which is specific to aryl ketones and aldehydes that have an ortho- or para-hydroxyl group. wiley-vch.de While the parent compound does not possess this feature, a derivative with a hydroxylated phenyl ring could undergo this reaction. The Dakin oxidation uses hydrogen peroxide in a basic solution to convert the aryl ketone into a phenol (B47542) and a carboxylate, effectively cleaving the C-C bond between the carbonyl and the aromatic ring. berhamporegirlscollege.ac.in

The α-position to the ketone can also be a site for oxidation, often proceeding through an enol or enolate intermediate. Direct α-hydroxylation or other oxidations can introduce new functional groups, further expanding the synthetic utility of the scaffold.

| Reaction Type | Reagent | Potential Product Type | Key Feature |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Anhydride-ester derivative | Oxygen insertion adjacent to the carbonyl group. wiley-vch.de |

| Dakin Oxidation (on hydroxylated derivative) | H₂O₂ in base | Phenol and a dicarboxylate | Requires an ortho- or para-hydroxyl group on the phenyl ring. wiley-vch.de |

Cyclization Reactions for the Construction of Heterocyclic and Carbocyclic Systems

The bifunctional nature of γ-keto esters makes them ideal precursors for cyclization reactions, leading to a variety of five- and six-membered rings. These intramolecular reactions are fundamental in the synthesis of numerous heterocyclic and carbocyclic frameworks.

For instance, γ-keto esters are well-known precursors for the synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes through the Paal-Knorr synthesis . This reaction involves the condensation of a 1,4-dicarbonyl compound (which can be generated from the γ-keto ester) with an appropriate reagent. Treatment of this compound with a dehydrating agent (e.g., P₂O₅) can lead to the formation of a furan (B31954) ring. Reaction with ammonia (B1221849) or a primary amine yields a pyrrole (B145914) derivative, and reaction with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide produces a thiophene (B33073).

Intramolecular aldol (B89426) condensation can also be utilized. Under basic or acidic conditions, the enolate generated at the α-position to the ester can attack the ketone carbonyl, leading to the formation of a five-membered cyclopentenone ring system after dehydration.

Annulation reactions, which involve the formation of a new ring onto an existing structure, can be effectively applied to derivatives of this compound. These reactions are crucial for building polycyclic systems.

A prominent example is the Robinson annulation , which combines a Michael addition with a subsequent intramolecular aldol condensation. While the parent compound is not a direct substrate, it can be derivatized to participate in such sequences. For example, if an enolate is reacted with this compound (acting as a Michael acceptor after α,β-unsaturation is introduced), a new six-membered ring can be fused onto the enolate-containing molecule.

More advanced strategies include domino halocyclizations using reagents like boron trihalides, which can initiate a cascade of reactions leading to polycyclic aromatic hydrocarbons. nih.gov Organocatalyzed [3+3] annulation reactions have also been developed for related β,γ-unsaturated α-ketoesters, providing a pathway to construct six-membered rings with high stereoselectivity. nih.gov

The synthesis of fused and bridged bicyclic systems represents a significant challenge in organic synthesis, requiring precise control over stereochemistry and reactivity. masterorganicchemistry.comwikipedia.orglibretexts.org Fused rings share two adjacent atoms, while bridged rings share three or more atoms. wikipedia.org

Starting from this compound, intramolecular Friedel-Crafts acylation is a plausible route to fused systems. In the presence of a strong acid catalyst (e.g., polyphosphoric acid or AlCl₃), the ester carbonyl could potentially be activated to acylate the chlorophenyl ring, although this is less favorable than acylation with an acyl chloride. A more common approach involves converting the ester to a more reactive species or using the ketone to direct ring formation. For instance, an intramolecular Friedel-Crafts reaction involving the ketone and a second aromatic ring introduced elsewhere in the molecule can lead to complex tricyclic frameworks. nih.gov

The formation of bridged structures from this substrate would necessitate a more complex, multi-step sequence. It would likely involve creating a monocyclic system first, followed by the introduction of a carbon chain that can cyclize across the ring to form the bridge. Transannular cyclizations, where a bond is formed across a medium-sized ring, are a key strategy for constructing such bridged systems. gla.ac.uk

Rearrangement Reactions

The carbonyl group in this compound makes it susceptible to several classic rearrangement reactions, which can be used to fundamentally alter the carbon skeleton.

The Favorskii rearrangement of α-halo ketones (which can be prepared from the parent compound) in the presence of a base leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. If the α-position to the ketone is halogenated, treatment with a base like sodium methoxide (B1231860) would lead to a cyclopropanone (B1606653) intermediate, which then undergoes ring-opening to yield an ester product.

The Pinacol rearrangement is another possibility if the ketone is converted into a 1,2-diol (a pinacol). berhamporegirlscollege.ac.in Reduction of the ketone to an alcohol, followed by α-hydroxylation and subsequent treatment with acid, would generate a vicinal diol. This diol would then rearrange under acidic conditions to form a new ketone or aldehyde with a different carbon framework. berhamporegirlscollege.ac.in

A Willgerodt-Kindler reaction could potentially be applied to the aryl ketone portion of the molecule. This reaction typically involves heating an alkyl aryl ketone with sulfur and a secondary amine (like morpholine) to produce a terminal thioamide, which can then be hydrolyzed to a carboxylic acid. This would effectively move the carbonyl functionality to the terminal carbon of the side chain.

Functional Group Interconversions and Derivatizations for Complex Molecule Assembly

Functional group interconversions (FGIs) are essential for elaborating the basic structure of this compound into more complex target molecules. imperial.ac.ukcompoundchem.com Both the ketone and the ester groups are amenable to a wide range of transformations.

The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester group intact. imperial.ac.uk This alcohol can then be used in subsequent reactions, such as conversion to an alkyl halide or elimination to form an alkene. ub.edu Conversely, the ester can be reduced to a primary alcohol using stronger reducing agents like lithium aluminum hydride (LiAlH₄), which would also reduce the ketone. imperial.ac.uk

The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding γ-keto carboxylic acid, 4-(4-chlorophenyl)-4-oxobutanoic acid. smolecule.com This acid can then be converted into other functional groups, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which is a highly reactive intermediate for forming amides or other esters. chemicalbook.com

The methylene (B1212753) groups α to the ketone and ester are also sites for derivatization. Deprotonation with a suitable base (e.g., lithium diisopropylamide, LDA) generates an enolate, which can be alkylated, acylated, or used in aldol condensations to form new carbon-carbon bonds. orgsyn.org This allows for the introduction of various substituents and the extension of the carbon chain.

| Functional Group | Reaction | Reagent(s) | Product Functional Group |

|---|---|---|---|

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

| Reductive Amination | NH₃/Amine, H₂/Catalyst or NaBH₃CN | Amine | |

| Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Reduction | LiAlH₄ | Diol (ketone also reduced) | |

| Aminolysis | Ammonia or Primary/Secondary Amine | Amide | |

| α-Methylene (to ketone) | Alkylation | 1. LDA; 2. R-X (Alkyl halide) | α-Substituted Ketone |

Compound List

| Compound Name |

|---|

| 4-(4-chlorophenyl)-4-oxobutanoic acid |

| 4-chlorophenacetyl chloride |

| Aluminum chloride |

| Ammonia |

| Boron trihalides |

| Hydrogen peroxide |

| Lawesson's reagent |

| Lithium aluminum hydride |

| Lithium diisopropylamide |

| meta-chloroperoxybenzoic acid |

| This compound |

| Morpholine |

| Oxalyl chloride |

| Phosphorus pentasulfide |

| Polyphosphoric acid |

| Sodium borohydride |

| Sodium methoxide |

| Sulfur |

| Thionyl chloride |

Advanced Spectroscopic and Structural Characterization Methodologies for Methyl 4 4 Chlorophenyl 4 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in both solution and solid states. rsc.org It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure of Methyl 4-(4-chlorophenyl)-4-oxobutanoate.

Correlation Spectroscopy (COSY) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. acs.org For this compound, a key cross-peak would be expected between the two aliphatic methylene (B1212753) groups (H-2 and H-3), confirming their adjacent positions in the butanoate chain.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). researchgate.net It is invaluable for assigning carbon signals based on their known proton assignments. Each protonated carbon in the molecule would show a correlation to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. researchgate.net This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include the correlation from the methoxy (B1213986) protons (H-5) to the ester carbonyl carbon (C-4) and from the aromatic protons (H-7, H-8) to the ketone carbonyl carbon (C-1).

Nuclear Overhauser Effect Spectroscopy (NOESY) : This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation.

Based on established chemical shift principles for aromatic ketones and esters, the predicted NMR data for this compound are presented below. oregonstate.edumodgraph.co.uk

Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | C | - | 196.5 |

| 2 | CH₂ | 3.25 (t) | 32.9 |

| 3 | CH₂ | 2.75 (t) | 28.1 |

| 4 | C | - | 173.0 |

| 5 | CH₃ | 3.67 (s) | 51.8 |

| 6 | C | - | 134.5 |

| 7, 7' | CH | 7.95 (d) | 129.5 |

| 8, 8' | CH | 7.50 (d) | 129.0 |

| 9 | C | - | 139.8 |

Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Proton(s) | Correlated Atom(s) | Inferred Connectivity |

|---|---|---|---|

| COSY | H-2 | H-3 | -CH₂-CH₂- fragment |

| HSQC | H-2 | C-2 | Direct C-H bond |

| HSQC | H-3 | C-3 | Direct C-H bond |

| HSQC | H-5 | C-5 | Direct C-H bond |

| HSQC | H-7 | C-7 | Direct C-H bond |

| HSQC | H-8 | C-8 | Direct C-H bond |

| HMBC | H-2 | C-1, C-3, C-4 | Confirms position between two carbonyls |

| HMBC | H-3 | C-1, C-2, C-4 | Confirms position between two carbonyls |

| HMBC | H-5 | C-4 | Assigns methoxy group to ester |

| HMBC | H-7 | C-1, C-6, C-8, C-9 | Confirms aromatic ring structure and attachment to ketone |

Dynamic NMR (DNMR) spectroscopy is a method used to study chemical rate processes that occur on a timescale comparable to the NMR experiment. grantome.com For this compound, DNMR could be employed to investigate two main phenomena:

Conformational Exchange : The butanoate chain is flexible, and rotation can occur around the C2-C3 and C3-C4 single bonds. At low temperatures, this rotation may become slow enough on the NMR timescale to allow for the observation of distinct conformers. Variable-temperature NMR studies can be used to determine the energy barriers associated with this rotation. acs.orgdocumentsdelivered.com

Tautomeric Equilibria : The compound can theoretically exist in a keto-enol tautomeric equilibrium. While the keto form is expected to be overwhelmingly predominant, DNMR is the definitive technique for quantifying the minor enol tautomer and determining the kinetics of the interconversion. Studies on related keto-esters have utilized NMR to investigate such equilibria. nih.govacs.org

Solid-state NMR (ssNMR) provides structural and dynamic information on materials in their solid form, which is inaccessible by conventional solution NMR. rsc.org The application of techniques like Magic-Angle Spinning (MAS) and Cross-Polarization (CPMAS) can overcome the line-broadening effects common in solids to provide high-resolution spectra. nih.gov

For this compound, a solid compound, ssNMR could be used to:

Characterize the crystalline and amorphous content.

Identify the presence of different polymorphs (different crystal packing arrangements), which can have distinct physical properties.

Determine the molecular conformation and packing within the crystal lattice. Differences in ¹³C chemical shifts compared to the solution state can indicate different conformations or intermolecular interactions.

Study molecular dynamics in the solid state, such as phenyl ring flips or side-chain motion.

In-situ NMR allows for the real-time monitoring of chemical reactions as they occur within the NMR spectrometer. nih.gov This provides valuable kinetic data and mechanistic insights without the need for quenching or sample workup. researchgate.netrsc.org

The synthesis of this compound, for instance via a Friedel-Crafts acylation of chlorobenzene (B131634) with a succinic acid derivative, could be monitored using in-situ ¹H NMR. Researchers could track the reaction progress by observing the disappearance of reactant signals and the simultaneous appearance of product signals. The integration of these signals over time allows for the calculation of reaction rates, the identification of intermediates, and the determination of reaction completion.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental formula. nih.gov This is a critical step in confirming the identity of a compound, distinguishing it from isomers with the same nominal mass. For halogenated compounds, HRMS can unambiguously confirm the presence and number of halogen atoms due to their specific mass defects and isotopic patterns. rsc.orgacs.orgnih.gov

For this compound, with the molecular formula C₁₁H₁₁ClO₃, HRMS provides definitive confirmation of its elemental composition. uni.lusigmaaldrich.com The calculated monoisotopic mass, based on the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl), serves as a benchmark for experimental verification.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁ClO₃ |

| Nominal Mass | 226 g/mol |

| Calculated Monoisotopic Mass (for C₁₁H₁₁³⁵ClO₃) | 226.03967 Da |

| Predicted m/z of Adduct [M+H]⁺ | 227.04695 |

| Predicted m/z of Adduct [M+Na]⁺ | 249.02889 |

Data sourced and adapted from PubChem (2025). uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. For this compound (Molecular Weight: 226.66 g/mol ) sigmaaldrich.com, the protonated molecule [M+H]⁺ would exhibit a characteristic isotopic pattern at mass-to-charge ratios (m/z) of approximately 227 and 229, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Collision-induced dissociation (CID) of the precursor ion would likely initiate fragmentation at the most labile bonds. The fragmentation pathways for related aryl ketone structures often involve specific cleavages that are diagnostic for the compound's structure. wvu.edumdpi.com The primary fragmentation events for this compound are predicted to be α-cleavages adjacent to the carbonyl groups and losses of neutral molecules.

Plausible Fragmentation Pathways:

Formation of the 4-chlorobenzoyl cation: A primary and typically abundant fragment ion would result from the cleavage of the bond between the ketone carbonyl carbon and the adjacent methylene group. This would yield the 4-chlorobenzoyl cation, a stable acylium ion, with a characteristic isotopic signature at m/z 139 and 141.

Loss of methanol (B129727): Cleavage of the ester group can lead to the neutral loss of methanol (CH₃OH, 32 Da) from the precursor ion, resulting in a fragment at m/z 195/197.

Loss of the methoxy group: Radical-induced cleavage could lead to the loss of a methoxy radical (•OCH₃, 31 Da), producing a fragment ion at m/z 196/198.

These fragmentation patterns allow for the differentiation of this compound from its structural isomers. For instance, an isomer with the chloro-substituent at a different position on the phenyl ring would still produce a fragment at m/z 139/141, but isomers where the ester and ketone functionalities are rearranged would yield entirely different fragmentation trees.

Table 1: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound

| Predicted Fragment Ion | m/z (³⁵Cl / ³⁷Cl) | Proposed Origin |

| [C₇H₄ClO]⁺ | 139 / 141 | Cleavage forming the 4-chlorobenzoyl cation |

| [C₁₀H₈ClO₂]⁺ | 195 / 197 | Neutral loss of methanol (CH₃OH) from [M+H]⁺ |

| [C₁₀H₉ClO₂]⁺ | 196 / 198 | Loss of methoxy radical (•OCH₃) from [M+H]⁺ |

| [C₄H₅O₂]⁺ | 85 | Cleavage yielding the methoxycarbonylpropyl fragment |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. nih.govmdpi.com Ions are separated based on their size, shape, and charge as they drift through a gas-filled cell under the influence of a weak electric field. nih.gov This provides a collision cross-section (CCS) value, which is a measure of the ion's rotationally averaged surface area.

While specific experimental IMS-MS data for this compound is not widely published, the technique offers significant potential for its analysis. gre.ac.uk

Isomer Separation: IMS-MS can distinguish between isomers that produce identical mass spectra. nih.gov For example, it could differentiate this compound from its isomers, such as Methyl 3-(4-chlorobenzoyl)propanoate or 2-(4-chlorophenyl)-2-methoxy-tetrahydrofuranone, as these different structures would have distinct shapes and therefore different drift times and CCS values.

Conformational Analysis: For flexible molecules, IMS-MS can sometimes separate different stable gas-phase conformations (conformers), providing insight into the molecule's three-dimensional structure.

Enhanced Selectivity: The addition of ion mobility separation improves the selectivity and peak capacity of an analysis, helping to resolve the target compound from complex matrix interferences. publications.gc.ca

The application of IMS-MS would involve calculating theoretical CCS values for candidate structures and comparing them with experimentally measured values to confirm the identity of the analyte. gre.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Absorption Bands and Functional Group Identification

The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups: the aromatic ketone, the methyl ester, and the substituted phenyl ring. iitm.ac.in The distinct carbonyl (C=O) stretching vibrations are particularly diagnostic.

Aromatic Ketone C=O Stretch: This typically appears as a strong band in the IR spectrum between 1685 and 1665 cm⁻¹. Conjugation with the phenyl ring lowers the frequency compared to a simple aliphatic ketone.

Ester C=O Stretch: This is also a very strong IR absorption, generally found at a higher frequency than the ketone, in the range of 1750-1735 cm⁻¹. The presence of two distinct, strong bands in the carbonyl region is a key indicator of the molecule's structure.

C-O Stretch: The ester group exhibits strong C-O stretching bands, typically between 1300 and 1000 cm⁻¹, corresponding to the C-O-C linkage.

Aromatic C=C Stretch: The benzene (B151609) ring shows characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine bond stretch gives rise to a band in the fingerprint region, typically between 785 and 540 cm⁻¹, though its intensity can vary.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration | Expected IR Intensity |

| Ester Carbonyl | 1750 - 1735 | C=O Stretch | Strong |

| Ketone Carbonyl | 1685 - 1665 | C=O Stretch | Strong |

| Aromatic Ring | 1600, 1585, 1475 | C=C Stretch | Medium to Weak |

| Ester C-O | 1300 - 1150 | C-O Stretch | Strong |

| Aromatic C-H | 850 - 810 | Out-of-plane Bend | Strong |

| C-Cl | 785 - 540 | C-Cl Stretch | Medium to Strong |

In-Situ IR Spectroscopy for Reaction Mechanistic Studies

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of chemical reactions. mt.com By inserting a probe directly into the reaction vessel, spectra are collected continuously, providing a detailed profile of reactant consumption, product formation, and the appearance of any transient intermediates. mdpi.comrsc.org

For the synthesis of this compound, for example via a Friedel-Crafts acylation of chlorobenzene with a succinic acid derivative like methyl 4-chloro-4-oxobutanoate, in-situ IR could be used to:

Track Reactant Consumption: Monitor the decrease in the characteristic C=O absorption band of the acyl chloride reactant (typically >1785 cm⁻¹).

Monitor Product Formation: Observe the concurrent increase in the absorption bands for the aromatic ketone C=O (around 1680 cm⁻¹) and the ester C=O (around 1740 cm⁻¹) of the final product.

Kinetic Analysis: The concentration-time profiles generated can be used to determine reaction kinetics, identify the rate-limiting step, and optimize reaction parameters like temperature and catalyst loading. mt.com

Detect Intermediates: The technique may reveal the presence of short-lived intermediates, providing crucial evidence for the proposed reaction mechanism. mdpi.com

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure Elucidation

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Single-Crystal X-ray Diffraction

In a single-crystal X-ray diffraction experiment, a well-ordered crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.

While a specific crystal structure for this compound is not publicly available, analysis of a closely related structure, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, provides valuable insight into the likely structural features. mdpi.com In this analogue, the molecule adopts an extended, all-trans configuration in the carbon chain. A key feature is the twisting of the terminal phenyl ring and the carboxylic acid group out of the plane of the central atoms. The molecular packing is dictated by hydrogen bonding interactions. mdpi.com

For this compound, a single-crystal structure would definitively establish:

Molecular Conformation: The precise torsion angles along the butanoate chain and the orientation of the 4-chlorophenyl group relative to the ketone.

Intermolecular Interactions: The nature of the packing in the crystal lattice, likely governed by weak C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings.

Bond Parameters: Exact bond lengths and angles, confirming the effects of conjugation and substituent effects on the molecular geometry.

Table 3: Illustrative Crystallographic Data from a Structurally Similar Compound (4-[(4-chlorophenyl)carbamoyl]butanoic acid) mdpi.com

| Parameter | Observation | Implication for Target Compound |

| Chain Conformation | Extended, all-trans configuration in the bridge | The butanoate chain is likely to adopt a similarly extended, low-energy conformation. |

| Phenyl Ring Torsion | Twisted out of the plane of the bridging atoms (C-N-C-C torsion of 47.1°) | A significant torsion angle between the phenyl ring and the ketone is expected to minimize steric hindrance. |

| Supramolecular Packing | Formation of tapes via N-H···O and O-H···O hydrogen bonds | Packing of this compound would be driven by weaker forces like C-H···O interactions and dipole-dipole forces. |

Powder X-ray Diffraction for Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of solid materials. wikipedia.org It provides a unique "fingerprint" of a crystalline solid, allowing for the identification of its specific crystalline form (polymorph), the determination of sample purity, and the quantification of different phases within a mixture. youtube.com

In the context of this compound, which is a solid at room temperature, PXRD is crucial for solid-state characterization. sigmaaldrich.com The analysis involves irradiating a powdered sample of the compound with monochromatic X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). youtube.com The resulting diffraction pattern is characteristic of the compound's crystal lattice.

Research Findings: The PXRD pattern of a crystalline sample of this compound would consist of a series of peaks at specific 2θ angles. The position and intensity of these peaks are determined by the dimensions and symmetry of the unit cell. springernature.com Analysis of the pattern allows for:

Phase Identification: By comparing the experimental diffraction pattern to reference patterns from databases like the International Centre for Diffraction Data (ICDD), the specific crystalline phase of the compound can be confirmed. springernature.com

Crystallinity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material, whereas broad, diffuse halos suggest the presence of amorphous content. wikipedia.org The degree of crystallinity can be estimated by comparing the integrated intensities of the crystalline peaks to the amorphous halo. wikipedia.org

Lattice Parameter Refinement: For a known crystal structure, Rietveld refinement can be applied to the PXRD data to precisely determine the unit cell parameters (a, b, c, α, β, γ). researchgate.net This is sensitive to factors like temperature and pressure. wikipedia.org

A typical PXRD analysis would yield a diffractogram where the peak positions (2θ) and their relative intensities are recorded. This data serves as a critical quality control parameter, ensuring batch-to-batch consistency of the solid form.

Table 1: Illustrative PXRD Data Interpretation

| Parameter | Description | Application to this compound |

|---|---|---|

| Peak Positions (2θ) | Angles at which constructive interference of X-rays occurs, determined by the crystal lattice spacings according to Bragg's Law. | Identification of the specific polymorph; detection of crystalline impurities which would exhibit their own characteristic peaks. |

| Peak Intensities | The height or area of the diffraction peaks, related to the arrangement of atoms within the crystal structure. | Quantitative phase analysis (e.g., determining the percentage of an undesired polymorph); assessment of preferred orientation. youtube.com |

| Peak Broadening | The width of the diffraction peaks, which can be influenced by crystallite size and lattice strain. | Provides information on the microstructure, such as estimating the average size of the crystalline domains. springernature.com |

| Amorphous Halo | A broad, non-distinct background signal. | Indicates the presence of non-crystalline (amorphous) material in the sample. wikipedia.org |

Chromatographic Techniques for Purity, Enantiomeric, and Diastereomeric Excess Determinationwikipedia.orgresearchgate.net

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For this compound, various chromatographic methods are essential for assessing its chemical purity and, when applicable, its stereoisomeric composition.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. It separates components based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

Research Findings: A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of moderately polar organic compounds. nih.gov For this compound, a C18 or a pentafluorophenyl stationary phase could be effective. mdpi.com The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a buffer to control pH. mdpi.com Detection is usually achieved using a photodiode array (PDA) or UV detector, set to a wavelength where the chlorophenyl chromophore exhibits strong absorbance.

The method's performance is validated according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov This ensures the method is reliable for routine quality control to quantify impurities, such as starting materials, by-products, or degradation products.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating the target compound from impurities based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Eluent that carries the sample through the column; composition is optimized for best separation. |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and influences resolution. |

| Column Temperature | 25 °C | Maintained constant to ensure reproducible retention times. |

| Detection | UV at 254 nm | Wavelength chosen for high sensitivity to the aromatic ring of the analyte and related impurities. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is particularly well-suited for the analysis of residual solvents and certain volatile impurities that may be present in the final product of this compound.